molecular formula C4H5N5O3 B7828801 2,3-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate

2,3-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate

Cat. No.: B7828801
M. Wt: 171.11 g/mol
InChI Key: VKEGPGRANAWNIN-UHFFFAOYSA-N
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Description

The compound identified as “2,3-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate involves specific synthetic routes and reaction conditions. The exact methods may vary depending on the desired purity and application of the compound. Common synthetic routes include carbonization followed by sulfonation, which is used to produce carbon-based solid acids . The selection of preparation methods is based on the application conditions, such as hydrolysis and esterification.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and yield. These methods may include the use of advanced reactors and controlled environments to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 2,3-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and modified compounds that have enhanced properties for specific applications.

Scientific Research Applications

2,3-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In chemistry, it is used as a reagent for various reactions and as a catalyst for specific processes In biology, it may be used in studies involving cellular processes and molecular interactionsIn industry, it is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,3-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate include other carbon-based solid acids and related chemical entities. These compounds share similar structural features and chemical properties but may differ in their specific applications and effectiveness.

Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different scientific fields highlight its versatility and importance .

Properties

IUPAC Name

2,3-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O2.H2O/c10-3-1-2(8-9-7-1)5-4(11)6-3;/h(H3,5,6,7,8,9,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEGPGRANAWNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNNC1=NC(=O)NC2=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=NNNC1=NC(=O)NC2=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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